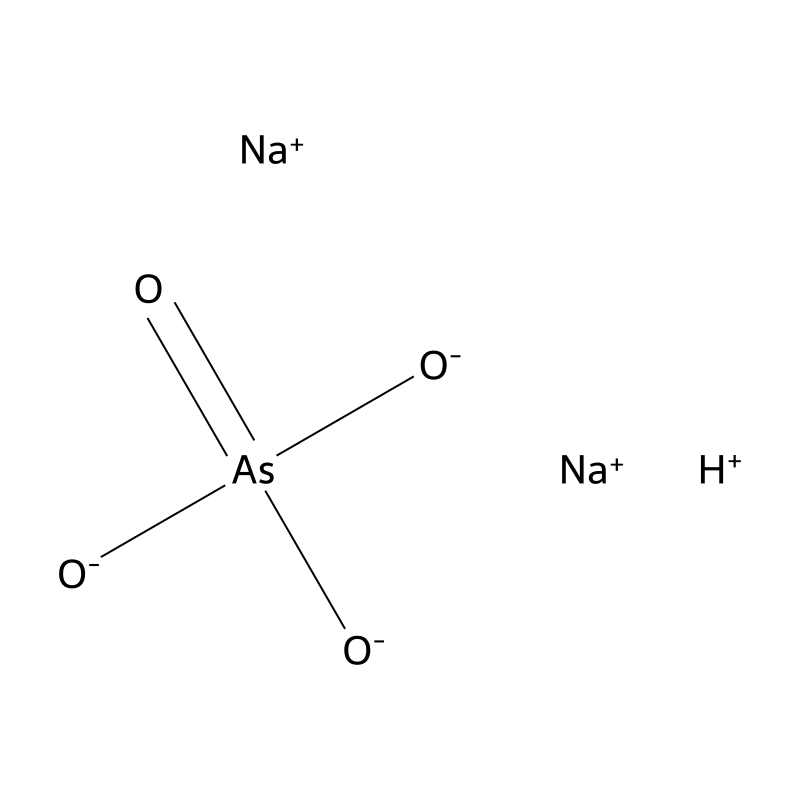

Disodium arsenate

HNa2AsO4

Na2HAsO4

AsHNa2O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HNa2AsO4

Na2HAsO4

AsHNa2O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ether

Solubility in water, g/100ml at 15 °C: 61 (good)

Synonyms

Canonical SMILES

Understanding Arsenic's Cellular Effects

One key area of research using disodium arsenate involves understanding its impact on cellular processes. Studies have explored how this compound affects:

- Cell signaling pathways: Disodium arsenate can interfere with various signaling pathways crucial for cell growth, survival, and differentiation. This research helps scientists understand how arsenic exposure disrupts cellular functions and potentially contributes to diseases [Source: PubMed Central article on "Studies on the effect of sodium arsenate on the enzymes of carbohydrate metabolism, brush border membrane, and oxidative stress in the rat kidney" ()].

- Oxidative stress: Disodium arsenate can induce the production of reactive oxygen species (ROS) within cells, leading to oxidative stress and damage to cellular components. This research contributes to the understanding of how arsenic exposure can contribute to various health problems [Source: National Library of Medicine article on "Acute Sodium Arsenite-Induced Hematological and Biochemical Changes in Wistar Rats: Protective Effects of Ethanol Extract of Ageratum conyzoides" ()].

Environmental Research Applications

Disodium arsenate is also used in environmental research to:

- Study arsenic removal methods: Researchers utilize disodium arsenate to test and develop new technologies for removing arsenic from contaminated water and soil. This research is crucial for addressing the global challenge of arsenic contamination in drinking water sources [Source: Science Inventory article on "Facile Preparation, Characterization and Application of Chitosan-Coated Natural Diatomaceous Earth for the Removal of Arsenic V from Drinking Water" ()].

- Model arsenic's behavior in the environment: Scientists use disodium arsenate to simulate arsenic's movement and transformation in various environmental matrices, such as soil and water. This research helps predict the potential spread and impact of arsenic contamination [Source: National Library of Medicine article on "Arsenic in Drinking Water: A Global Environmental Challenge" ()].

Disodium arsenate heptahydrate (chemical formula: Na₂HAsO₄·7H₂O) is a colorless to white crystalline solid that is highly soluble in water. It typically forms weakly acidic solutions upon dissolution. This compound is known for its toxicity; ingestion or exposure can lead to severe health effects due to the presence of arsenic .

Disodium arsenate exhibits significant biological activity primarily due to its arsenic content. It is known to be toxic and may cause arsenic poisoning, characterized by symptoms such as gastrointestinal distress, cardiovascular issues, and neurological effects. Chronic exposure has been linked to cancer and other serious health conditions . The compound may also affect various cellular processes by interacting with enzymes and disrupting metabolic pathways.

Disodium arsenate can be synthesized through several methods:

- Neutralization Reaction: Reacting sodium hydroxide with arsenic acid results in the formation of disodium arsenate:

- From Sodium Carbonate: Sodium carbonate can react with arsenic trioxide to produce sodium arsenate .

- Crystallization: The heptahydrate form can be obtained by evaporating an aqueous solution under controlled conditions.

Disodium arsenate has several applications:

- Agriculture: It has been used as a herbicide and insecticide.

- Chemical Industry: Employed in the production of glass and ceramics.

- Analytical Chemistry: Used as a reagent for detecting certain metals and compounds .

- Wood Preservation: Historically used in wood treatment processes to prevent decay.

Studies have shown that disodium arsenate interacts with various biological systems:

- Cellular Interactions: It affects cell signaling pathways and can induce apoptosis in certain cell types.

- Environmental Impact: Research indicates that disodium arsenate can contaminate groundwater and affect aquatic life due to its toxicity .

Disodium arsenate shares similarities with other inorganic compounds containing arsenic. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Arsenite | NaAsO₂ | More toxic than disodium arsenate; used as an insecticide. |

| Arsenic Trioxide | As₂O₃ | A more potent carcinogen; used in various industrial applications. |

| Potassium Arsenate | K₃AsO₄ | Similar uses but less soluble than disodium arsenate. |

| Calcium Arsenate | Ca(AsO₄)₂ | Used in agriculture but less common than sodium variants. |

Disodium arsenate is unique due to its specific solubility properties and its role as a dibasic salt of arsenic acid. Its applications in agriculture and industry highlight its importance despite the associated health risks.

Physical Description

Color/Form

Clear colorless crystals

Density

1.87 g/cm³

Melting Point

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Has been used in parasitism (internally and externally), also for nonparasitic skin and blood diseases, in rheumatism, asthma and heaves, and as an alternative.

MeSH Pharmacological Classification

Mechanism of Action

Disodium arsenate alters the metabolism of nucleosides and their derivatives in human lymphocytes cultered in vitro ... and reduced the incorporation of labelled nucleosides into both RNA and DNA in cultured human peripheral lymphocytes ... .

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Interactions

Female Swiss mice were exposed to sodium arsenite or sodium arsenate in drinking water for 15 wk at concns ranging from 0-100 ug/ml arsenic content. After 3 wk of the 15 wk exposure period, the mice were administered urethane (1.5 mg/g) ip. Pulmonary adenoma formation was evaluated 12 wk later. Both forms of arsenic reduced the size & number of pulmonary adenomas observed/mouse. In addition, urethane induced sleeping times which reflect the rate of urethane metab or excretion remained unchanged. This suggests that arsenic exposure does not alter urethane excretion & is not a factor influencing subsequent adenoma formation at these levels of exposure.

BAL subcutaneously injected in mice (50 mg/kg bw, reduced the teratogenic action of simultaneous ip injections of sodium arsenate at a level of 16 mg As/kg bw ... .

Low doses of sodium dichromate (5 mg/kg), sodium arsenate (25 mg/kg), and copper sulfate (5.9 mg/kg) were administered intraperitoneally in all possible combinations to groups of 6 rats each. With sodium arsenate alone, growth rate did not differ from that of the control; kidney weight was significantly higher (0.94% of total body weight vs 0.87% in controls) and serum creatinine was significantly higher (94.8 + or - 16.3 vs 43.8 + or - 3.9 umol/l in controls). /In sodium arsenate treated animals/, growth rate, relative kidney weight, and serum creatinine levels were similar to those of the controls. In the animals treated with arsenate and copper sulfate, body weight gain followed the course of that with copper alone; kidney weight was the same as in the control group; and serum creatinine was 65.3 + or - 5.1 umol/l. In the group treated with all three chemicals the growth rate and serum creatinine concentration were similar to those of the control group, whereas the kidney weight was 0.92% of total body weight. High doses of each compound were administered with the previously mentioned low doses of the other compounds in all combinations. High doses were 35 mg/kg for sodium dichromate, 9 mg/kg for sodium arsenate, and 23.5 mg/kg for copper sulfate. Whereas no deaths occurred during the low dose study ... . Animals given arsenate alone lost a slight amount of weight and the subsequent growth rate (3.4 + or - 0.7 g/day) was significantly less than that in the controls (5.4 + or - 0.1 g/day). Relative kidney weight was 0.96% of total body weight, compared with 0.87% in the controls. Serum creatinine levels were not significantly elevated. The coadministration of high dose arsenate with low doses of chromium and/or copper had no significant effect on relative kidney weight or serum creatinine concentration as compared with the high dose of arsenate alone.